Cas no 922099-08-9 (N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide)
N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide
- 2-Furancarboxamide, N-[5-(2-benzofuranyl)-1,3,4-oxadiazol-2-yl]-
- 922099-08-9
- N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
- AKOS024635276
- N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- F2273-0412
-
- Inchi: 1S/C15H9N3O4/c19-13(11-6-3-7-20-11)16-15-18-17-14(22-15)12-8-9-4-1-2-5-10(9)21-12/h1-8H,(H,16,18,19)
- InChI Key: XWLAXAIWLNMFMD-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(NC1=NN=C(C2=CC3=CC=CC=C3O2)O1)=O
Computed Properties
- Exact Mass: 295.05930578g/mol
- Monoisotopic Mass: 295.05930578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 422
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 94.3Ų
Experimental Properties
- Density: 1.457±0.06 g/cm3(Predicted)
- pka: 10.07±0.70(Predicted)
N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2273-0412-2μmol |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2273-0412-5μmol |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2273-0412-10μmol |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2273-0412-20μmol |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2273-0412-1mg |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2273-0412-2mg |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2273-0412-3mg |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2273-0412-4mg |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2273-0412-5mg |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2273-0412-10mg |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Additional information on N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide
Introduction to N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide (CAS No. 922099-08-9)
N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by its CAS number 922099-08-9, belongs to a class of molecules that exhibit potential therapeutic applications in various medical conditions. The presence of multiple functional groups such as benzofuran, oxadiazole, and carboxamide makes this molecule a promising candidate for further investigation in drug discovery and development.
The structure of N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide is characterized by a fused ring system consisting of benzofuran and oxadiazole moieties. The benzofuran component introduces a phenolic hydrogen and an aromatic ring system, which can participate in various interactions with biological targets. The oxadiazole ring, on the other hand, is known for its stability and ability to engage in hydrogen bonding, making it a valuable scaffold in medicinal chemistry. The carboxamide group at the 2-position of the furan ring adds another layer of functionality, enabling the compound to interact with biological receptors through both hydrophobic and polar interactions.
Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in the development of novel therapeutics. The benzofuran and oxadiazole moieties in N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide have been extensively studied for their potential biological activities. For instance, benzofuran derivatives are known to exhibit properties such as anti-inflammatory, anti-microbial, and anti-cancer effects. Similarly, oxadiazole compounds have shown promise in inhibiting various enzymes and receptors involved in diseases like cancer and neurodegeneration.
One of the most compelling aspects of N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide is its potential as a pharmacological tool. The combination of the benzofuran, oxadiazole, and carboxamide functionalities allows for diverse interactions with biological targets. This structural versatility makes it an attractive candidate for further exploration in drug discovery. In particular, the carboxamide group can form hydrogen bonds with polar residues in protein targets, while the aromatic rings can engage in hydrophobic interactions. Such dual interaction capabilities are often crucial for achieving high affinity and selectivity in drug design.
Current research efforts are focused on elucidating the mechanisms of action of N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide. Preliminary studies suggest that this compound may interact with enzymes and receptors involved in pathways relevant to diseases such as cancer and inflammation. The benzofuran moiety has been shown to modulate the activity of certain enzymes by acting as a competitive inhibitor or by altering enzyme conformation. Additionally, the oxadiazole ring can interact with specific amino acid residues in protein targets, leading to changes in enzyme activity or receptor signaling.
The development of novel synthetic methodologies has also been instrumental in advancing research on this compound. Efficient synthetic routes allow for the rapid production of analogs and derivatives, enabling researchers to explore a wide range of structural variations. These synthetic strategies often involve multi-step reactions that incorporate key functional groups such as the carboxamide, benzofuran, and oxadiazole moieties. By optimizing these synthetic pathways, researchers can produce high-purity compounds suitable for biological testing.
In conclusion, N-5-(1-benzofuran - 2 - yl) - 1 , 3 , 4 - ox adia zol - 2 - ylfura n - 2 - ca rboxa mide (CAS No . 922099 - 08 - 9) is a structurally complex and pharmacologically promising compound with significant potential in drug discovery. Its unique combination of functional groups offers diverse interaction possibilities with biological targets, making it an attractive candidate for further investigation. As research continues to uncover new therapeutic applications for this compound and its derivatives, it is likely to play an important role in the development of novel treatments for various medical conditions.
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